molecular formula C17H14F3NO2 B11508671 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone

Cat. No.: B11508671
M. Wt: 321.29 g/mol
InChI Key: GFIFUGZGOFSDDN-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring fused with a trifluoromethyl-substituted phenoxy group

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethyl halides.

    Coupling of the Indole and Phenoxy Groups: The final step involves the coupling of the indole ring with the trifluoromethyl-substituted phenoxy group through a nucleophilic aromatic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group or other substituents on the phenoxy ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study biological processes and molecular interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone can be compared with other indole derivatives and trifluoromethyl-substituted compounds. Similar compounds include:

    1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxyethanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(trifluoromethyl)phenoxy]ethanone: Has the trifluoromethyl group in a different position, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of the indole ring and the trifluoromethyl-substituted phenoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14F3NO2

Molecular Weight

321.29 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone

InChI

InChI=1S/C17H14F3NO2/c18-17(19,20)13-5-3-6-14(10-13)23-11-16(22)21-9-8-12-4-1-2-7-15(12)21/h1-7,10H,8-9,11H2

InChI Key

GFIFUGZGOFSDDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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